

Physicochemical properties of 5-Bromo-3-(trifluoromethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Bromo-3-(trifluoromethyl)pyridin-2-amine

Cat. No.: B1288465

[Get Quote](#)

An In-depth Technical Guide on the Physicochemical Properties of **5-Bromo-3-(trifluoromethyl)pyridin-2-amine**

Introduction

5-Bromo-3-(trifluoromethyl)pyridin-2-amine, with the CAS number 79456-34-1, is a halogenated pyridine derivative.[1][2][3] Its chemical structure incorporates a pyridine ring substituted with a bromine atom, a trifluoromethyl group, and an amine group. This combination of functional groups imparts unique electronic and steric properties to the molecule, making it a valuable building block in medicinal chemistry and materials science. The presence of the trifluoromethyl group, in particular, can enhance properties such as metabolic stability and binding affinity in drug candidates.[4] This guide provides a comprehensive overview of the known physicochemical properties of this compound, along with relevant experimental methodologies and applications.

Physicochemical Properties

The following table summarizes the key physicochemical properties of **5-Bromo-3-(trifluoromethyl)pyridin-2-amine**.

Property	Value	Source
Molecular Formula	C6H4BrF3N2	[1] [2]
Molecular Weight	241.01 g/mol	[1] [2]
Appearance	White solid	[2]
Boiling Point	216.6°C at 760 mmHg	[2]
Density	1.79 g/cm³	[2]
Flash Point	84.8°C	[2]
LogP	3.02630	[2]
Polar Surface Area (PSA)	38.91 Å²	[1]
Refractive Index	1.524	[2]

Note: Some properties for isomeric compounds such as 2-Amino-3-bromo-5-(trifluoromethyl)-pyridine and 3-Bromo-5-(trifluoromethyl)pyridin-2-amine are available and show similar values. For instance, the predicted boiling point for 2-Amino-3-bromo-5-(trifluoromethyl)-pyridine is 221.7 ± 40.0 °C and its melting point is reported as 98-101°C.[\[5\]](#) The melting point for 3-Bromo-5-(trifluoromethyl)pyridine is 44-46 °C.

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this specific compound are not extensively published. However, standard analytical techniques are employed for such characterizations.

3.1. Determination of Melting Point

The melting point of a solid crystalline substance like **5-Bromo-3-(trifluoromethyl)pyridin-2-amine** is typically determined using a melting point apparatus.

- Methodology: A small, powdered sample of the compound is packed into a capillary tube. The tube is placed in the heating block of the apparatus. The temperature is gradually

increased, and the range from which the sample starts to melt to when it becomes completely liquid is recorded as the melting point range.

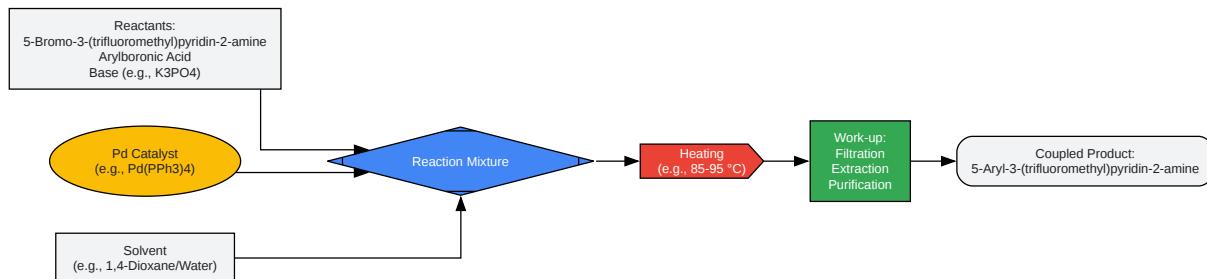
3.2. Determination of Boiling Point

The boiling point is determined at a specific pressure, usually atmospheric pressure (760 mmHg).

- Methodology: A small amount of the liquid sample is placed in a distillation flask. The flask is heated, and the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure, indicated by a steady condensation and collection of the distillate, is recorded as the boiling point.

3.3. Determination of LogP (Octanol-Water Partition Coefficient)

LogP is a measure of a compound's lipophilicity and is crucial in drug development.

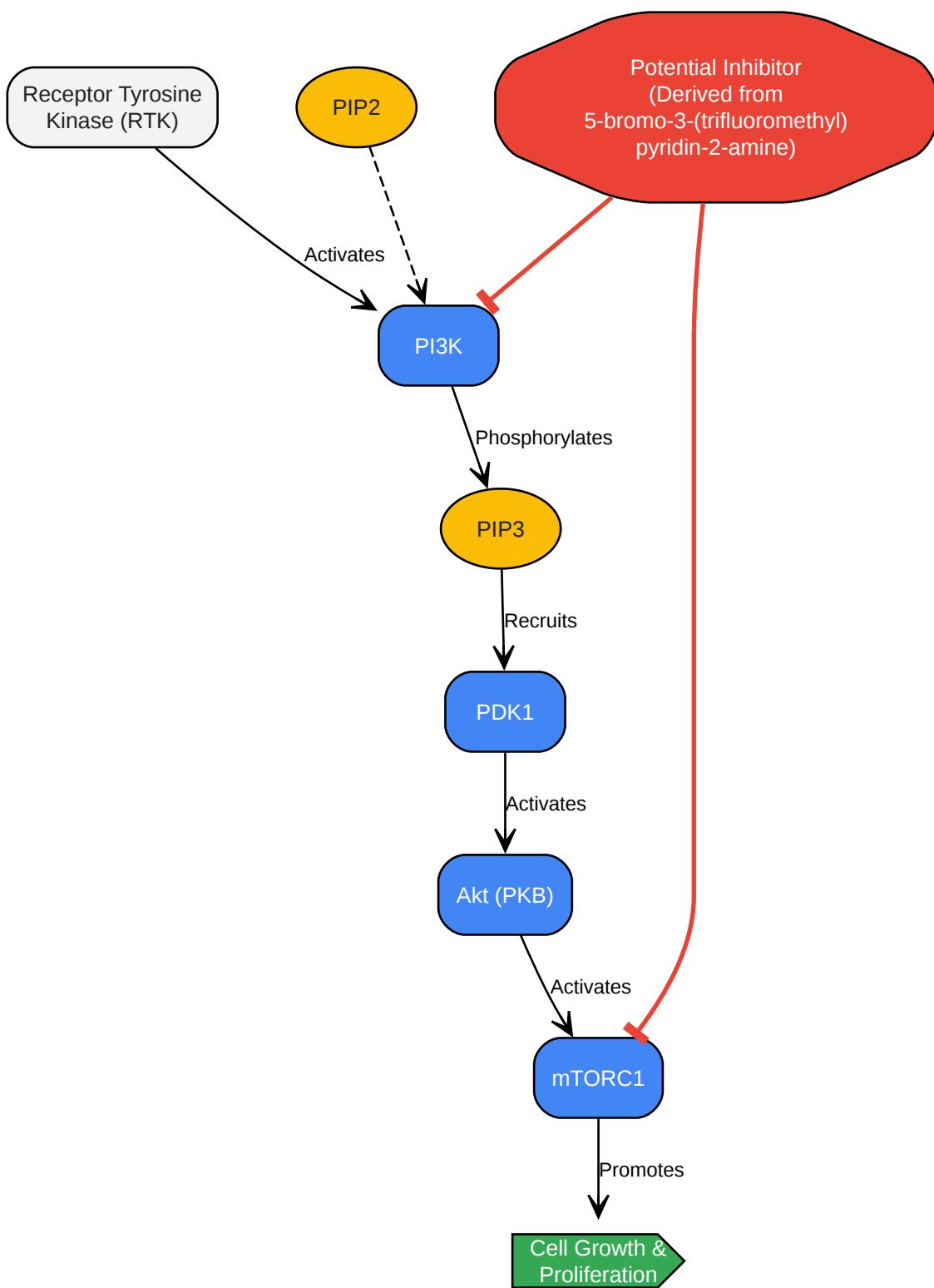

- Methodology (Shake-Flask Method): A solution of the compound is prepared in a mixture of n-octanol and water. The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases. The phases are then separated, and the concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.

Applications in Synthesis and Potential Biological Relevance

5-Bromo-3-(trifluoromethyl)pyridin-2-amine serves as a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[\[2\]](#)[\[4\]](#)

4.1. Role in Suzuki Cross-Coupling Reactions

Halogenated pyridines are common substrates for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. This reaction forms a carbon-carbon bond between the pyridine ring and various aryl or vinyl boronic acids. A general workflow for such a reaction is depicted below.



[Click to download full resolution via product page](#)

Caption: Generalized workflow for a Suzuki cross-coupling reaction.

4.2. Potential Involvement in PI3K/mTOR Signaling Pathway Inhibition

Derivatives of 2-aminopyridine are known to be scaffolds for kinase inhibitors. For instance, a similar compound, 5-(4,6-dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine, has been identified as a potent inhibitor of the PI3K/mTOR signaling pathway, which is crucial in cell growth and proliferation and is often dysregulated in cancer.^[6] This suggests that **5-Bromo-3-(trifluoromethyl)pyridin-2-amine** could be a valuable starting material for synthesizing compounds that target this pathway.

[Click to download full resolution via product page](#)

Caption: Simplified PI3K/mTOR signaling pathway and points of inhibition.

Safety Information

Based on available data, **5-Bromo-3-(trifluoromethyl)pyridin-2-amine** is classified as acutely toxic if swallowed.^[1] It is also reported to cause skin and serious eye irritation and may cause respiratory irritation.^[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Bromo-3-(trifluoromethyl)pyridin-2-amine | C6H4BrF3N2 | CID 20525383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. 2-Amino-5-bromo-3-trifluoromethylpyridine - [nashpharmatech.com]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Amino-3-bromo-5-(trifluoromethyl)-pyridine | 79456-30-7 [amp.chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Physicochemical properties of 5-Bromo-3-(trifluoromethyl)pyridin-2-amine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1288465#physicochemical-properties-of-5-bromo-3-trifluoromethyl-pyridin-2-amine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com